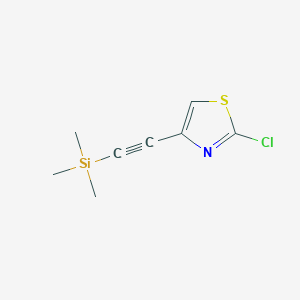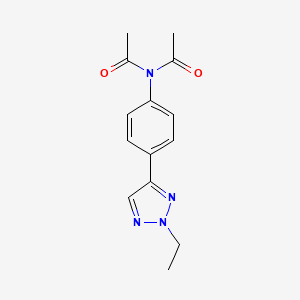
N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Acetylation: The resulting triazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Biological Research: Investigated for its role in enzyme inhibition and receptor binding studies.
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Trazodone: A triazole derivative used as an antidepressant.
Uniqueness
N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Propiedades
Número CAS |
89221-05-6 |
|---|---|
Fórmula molecular |
C14H16N4O2 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
N-acetyl-N-[4-(2-ethyltriazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16N4O2/c1-4-17-15-9-14(16-17)12-5-7-13(8-6-12)18(10(2)19)11(3)20/h5-9H,4H2,1-3H3 |
Clave InChI |
ATKOJMGNNOMBCZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1N=CC(=N1)C2=CC=C(C=C2)N(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


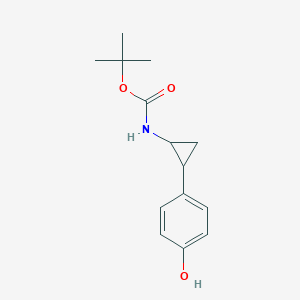
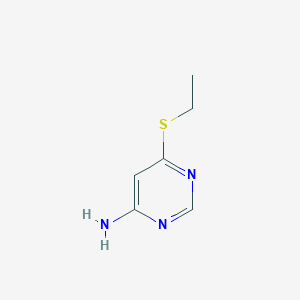
![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)
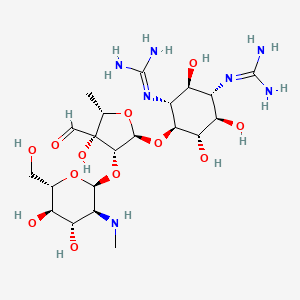
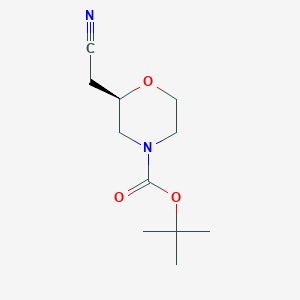
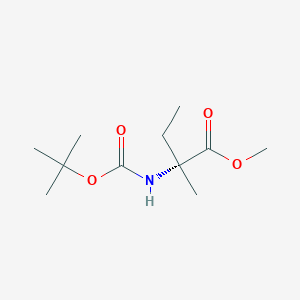
![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
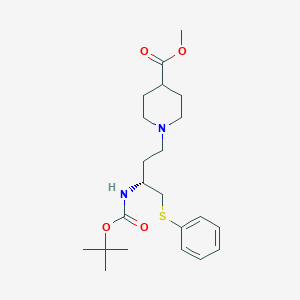

![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
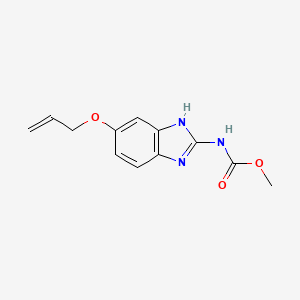
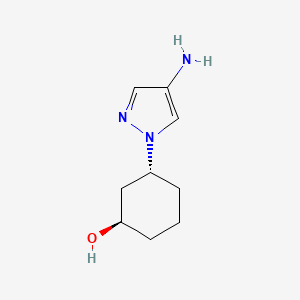
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
